2-Methyl 4-propyl 5-amino-3-methylthiophene-2,4-dicarboxylate
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Overview
Description
2-Methyl 4-propyl 5-amino-3-methylthiophene-2,4-dicarboxylate is an organic compound belonging to the thiophene family Thiophenes are heterocyclic compounds characterized by a five-membered ring containing one sulfur atom This particular compound is notable for its complex structure, which includes multiple functional groups such as amino, ester, and alkyl groups
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-Methyl 4-propyl 5-amino-3-methylthiophene-2,4-dicarboxylate typically involves multi-step organic reactions. One common synthetic route includes:
Formation of the Thiophene Ring: The initial step often involves the cyclization of suitable precursors to form the thiophene ring. This can be achieved through methods such as the Gewald reaction, which involves the condensation of a ketone, a nitrile, and elemental sulfur.
Functional Group Introduction: Subsequent steps involve the introduction of the methyl, propyl, and amino groups. This can be done through alkylation reactions using appropriate alkyl halides and amination reactions using ammonia or amines.
Esterification: The final step typically involves esterification to introduce the dicarboxylate groups. This can be achieved by reacting the thiophene derivative with alcohols in the presence of acid catalysts.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors, automated synthesis, and purification techniques such as crystallization and chromatography to ensure high yield and purity.
Chemical Reactions Analysis
Types of Reactions
2-Methyl 4-propyl 5-amino-3-methylthiophene-2,4-dicarboxylate can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form sulfoxides or sulfones, depending on the oxidizing agent and conditions used.
Reduction: Reduction reactions can convert the ester groups to alcohols or the amino group to an amine.
Substitution: The compound can undergo nucleophilic or electrophilic substitution reactions, particularly at the positions adjacent to the sulfur atom.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide, m-chloroperbenzoic acid (m-CPBA), and potassium permanganate.
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are often used.
Substitution: Reagents such as alkyl halides, acyl chlorides, and sulfonyl chlorides can be used for substitution reactions.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation can yield sulfoxides or sulfones, while reduction can produce alcohols or amines.
Scientific Research Applications
2-Methyl 4-propyl 5-amino-3-methylthiophene-2,4-dicarboxylate has several applications in scientific research:
Chemistry: It is used as a building block in the synthesis of more complex molecules, particularly in the development of pharmaceuticals and agrochemicals.
Biology: The compound’s derivatives are studied for their potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential as a drug candidate, particularly for its ability to interact with biological targets.
Industry: It is used in the development of materials with specific properties, such as conductive polymers and organic semiconductors.
Mechanism of Action
The mechanism of action of 2-Methyl 4-propyl 5-amino-3-methylthiophene-2,4-dicarboxylate depends on its specific application. In biological systems, it may interact with enzymes or receptors, modulating their activity. The amino and ester groups can form hydrogen bonds or electrostatic interactions with biological targets, influencing the compound’s efficacy and specificity.
Comparison with Similar Compounds
Similar Compounds
2-Methylthiophene-3-carboxylate: Similar in structure but lacks the amino and propyl groups.
4-Propylthiophene-2-carboxylate: Similar but lacks the amino and methyl groups.
5-Amino-2-methylthiophene-3-carboxylate: Similar but lacks the propyl and ester groups.
Uniqueness
2-Methyl 4-propyl 5-amino-3-methylthiophene-2,4-dicarboxylate is unique due to its combination of functional groups, which confer a distinct set of chemical properties and reactivity. This makes it a versatile compound for various applications, particularly in the synthesis of complex molecules and materials.
Properties
IUPAC Name |
2-O-methyl 4-O-propyl 5-amino-3-methylthiophene-2,4-dicarboxylate |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H15NO4S/c1-4-5-16-10(13)7-6(2)8(11(14)15-3)17-9(7)12/h4-5,12H2,1-3H3 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
IFISJQMZJNEHMG-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCOC(=O)C1=C(SC(=C1C)C(=O)OC)N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H15NO4S |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID60345863 |
Source
|
Record name | 2-methyl 4-propyl 5-amino-3-methylthiophene-2,4-dicarboxylate | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID60345863 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
257.31 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
438532-72-0 |
Source
|
Record name | 2-methyl 4-propyl 5-amino-3-methylthiophene-2,4-dicarboxylate | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID60345863 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
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